Trimetilsilanolado de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

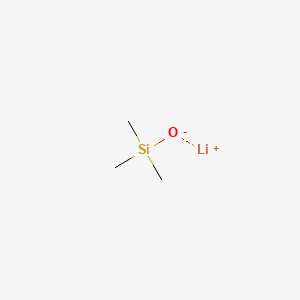

Lithium trimethylsilanolate is an organometallic compound with the molecular formula C3H9LiOSi. It is a lithium salt of trimethylsilanol and is often used in various chemical applications due to its unique properties. The compound is known for its role in organic synthesis and as an additive in high voltage lithium-ion cells .

Aplicaciones Científicas De Investigación

Lithium trimethylsilanolate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of silyl ethers and other organosilicon compounds.

Battery Technology: It is used as an additive in high voltage lithium-ion cells to enhance performance and stability.

Atomic Layer Deposition: It serves as a precursor in atomic layer deposition processes for thin film fabrication.

Mecanismo De Acción

Target of Action

Lithium salts have been extensively studied for their neuroprotective effects . They act on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .

Mode of Action

Lithium salts have been shown to have neuroprotective properties in alzheimer’s disease by acting on multiple neuropathological targets .

Biochemical Pathways

Lithium salts have been shown to modulate the production and clearance of aβ by inhibiting bace-1 expression, reducing app phosphorylation levels, decreasing γ-secretase activity, upregulating the bbb microvessel efflux transporter lrp1, and increasing csf bulk-flow .

Result of Action

Lithium salts have been shown to have neuroprotective effects in alzheimer’s disease by acting on multiple neuropathological targets .

Action Environment

It has been used for the deposition of li 2 co 3, li x si y o z, and li x al y o z in the temperature range 200–300 °c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium trimethylsilanolate can be synthesized by reacting lithium hydroxide with hexamethyldisiloxane under anhydrous conditions and nitrogen protection . The reaction typically proceeds as follows:

LiOH+(CH3)3SiOSi(CH3)3→(CH3)3SiOLi+(CH3)3SiOH

Industrial Production Methods: In industrial settings, the compound is often produced through similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified by washing with diethyl ether and petroleum ether, followed by sublimation at 180°C under reduced pressure .

Análisis De Reacciones Químicas

Types of Reactions: Lithium trimethylsilanolate undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Deprotonation Reactions: It can deprotonate weak acids, forming the corresponding lithium salts.

Common Reagents and Conditions:

Reagents: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Conditions: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products:

Substitution Reactions: The major products are often trimethylsilyl-substituted compounds.

Deprotonation Reactions: The products are lithium salts of the deprotonated acids.

Comparación Con Compuestos Similares

- Potassium trimethylsilanolate

- Sodium trimethylsilanolate

- Tetramethylsiloxane

Comparison:

- Potassium and Sodium Trimethylsilanolate: These compounds are similar in structure but differ in their cation. They exhibit similar reactivity but may have different solubility and stability profiles.

- Tetramethylsiloxane: This compound is structurally similar but lacks the lithium cation. It is used in different applications, such as silicone-based materials.

Lithium trimethylsilanolate is unique due to its specific applications in battery technology and atomic layer deposition, which are not commonly associated with its sodium and potassium counterparts .

Propiedades

Número CAS |

2004-14-0 |

|---|---|

Fórmula molecular |

C3H10LiOSi |

Peso molecular |

97.2 g/mol |

Nombre IUPAC |

lithium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3; |

Clave InChI |

LQIZMOLWEQTWCW-UHFFFAOYSA-N |

SMILES |

[Li+].C[Si](C)(C)[O-] |

SMILES canónico |

[Li].C[Si](C)(C)O |

Key on ui other cas no. |

2004-14-0 |

Pictogramas |

Corrosive |

Números CAS relacionados |

1066-40-6 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.